An In-depth Technical Guide to the Chemical Properties of (R)-2-acetoxy-2-phenylacetic acid
An In-depth Technical Guide to the Chemical Properties of (R)-2-acetoxy-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of (R)-2-acetoxy-2-phenylacetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize chiral compounds and advanced analytical techniques.
Core Chemical Properties
(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a chiral carboxylic acid. Its enantiomeric purity makes it a valuable reagent in stereoselective synthesis and as a chiral derivatizing agent for the determination of the enantiomeric purity of alcohols and amines via nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
Physicochemical Data
The key physicochemical properties of (R)-2-acetoxy-2-phenylacetic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.187 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 97-99 °C | [2][3] |
| Boiling Point | 317.8 °C at 760 mmHg | [2] |
| Density | 1.259 g/cm³ | [2] |
| Solubility | Soluble in methanol | [2] |
| pKa (Predicted) | 2.76 ± 0.10 | [2] |
| Optical Rotation | [α]²⁰/D ~ -153° (c=2, Acetone) | [2] |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Spectra available from commercial suppliers such as Sigma-Aldrich. Key signals include a singlet for the acetyl protons, a singlet for the methine proton, and multiplets for the phenyl protons and the carboxylic acid proton. |
| ¹³C NMR | Spectra available from commercial suppliers. Characteristic signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the methine carbon, and the carbons of the phenyl ring are observed. |
| InChI | InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1 |
| SMILES | CC(=O)O--INVALID-LINK--C(=O)O |
Experimental Protocols
Synthesis of (R)-2-acetoxy-2-phenylacetic acid
A common method for the synthesis of (R)-2-acetoxy-2-phenylacetic acid is the acetylation of (R)-mandelic acid. The following protocol is adapted from established procedures for the synthesis of acetylmandelic acid.[4][5]
Materials:
-
(R)-Mandelic acid
-
Acetic anhydride[5]
-
Anhydrous ether[5]
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)[5]
-
Ethyl acetate (B1210297) (EtOAc)[5]
-
1N Hydrochloric acid (HCl)[5]
-
Saturated sodium chloride solution (brine)[5]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)[5]
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round bottom flask containing (R)-mandelic acid (1.0 eq), add acetic anhydride (B1165640) (approximately 6-7 molar equivalents).[5]
-
After stirring for 5 minutes, add anhydrous ether and a catalytic amount of DMAP.[5]
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Upon completion of the reaction, remove the solvent by evaporation under reduced pressure to yield an amorphous solid.[5]
-
Dissolve the solid in ethyl acetate and transfer to a separatory funnel.[5]
-
Wash the organic phase sequentially with 1N HCl, water, and saturated brine.[5]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
The crude product can be further purified by column chromatography or recrystallization.[5]
Purification by Recrystallization
Materials:
-
Crude (R)-2-acetoxy-2-phenylacetic acid
-
Water
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[3]
-
Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]
-
Allow the flask to cool slowly to room temperature to allow for crystal formation. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.[3]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[3]
-
Dry the purified crystals in a vacuum oven or by air drying to a constant weight.[3]
Determination of Enantiomeric Purity of a Chiral Alcohol using ¹H NMR Spectroscopy
(R)-2-acetoxy-2-phenylacetic acid is used as a chiral derivatizing agent to form diastereomeric esters with chiral alcohols. The diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess (ee) of the alcohol. The following is a general protocol.
Materials:
-
Chiral alcohol of unknown enantiomeric purity
-
(R)-2-acetoxy-2-phenylacetic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In a vial, dissolve the chiral alcohol (1.0 eq), (R)-2-acetoxy-2-phenylacetic acid (1.1 eq), and a catalytic amount of DMAP in dichloromethane.
-
Add EDC (1.2 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting diastereomeric ester mixture in CDCl₃ and acquire a ¹H NMR spectrum.
-
Integrate the well-resolved signals corresponding to each diastereomer to determine their ratio and calculate the enantiomeric excess of the original alcohol. For example, in the derivatization of 1-phenylethanol, the methyl protons of the two diastereomers appear as distinct doublets around 1.5 ppm, allowing for their quantification.[6]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A schematic overview of the synthesis and purification process for (R)-2-acetoxy-2-phenylacetic acid.
Analytical Workflow: Enantiomeric Purity Determination by NMR
Caption: The analytical workflow for determining the enantiomeric purity of a chiral alcohol.
Potential Biological Relevance
While (R)-2-acetoxy-2-phenylacetic acid is primarily utilized as a chemical reagent, its structural similarity to other biologically active molecules suggests potential areas of interest for drug development professionals.
KEAP1-NRF2 Signaling Pathway
Derivatives of 2-oxy-2-phenylacetic acid have been identified as potent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1) - Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[7][8] The KEAP1-NRF2 pathway is a critical regulator of cellular responses to oxidative stress.[6][[“]][10] Inhibition of the KEAP1-NRF2 interaction allows for the activation of NRF2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.[7][8][[“]] This suggests that derivatives of (R)-2-acetoxy-2-phenylacetic acid could be explored as potential therapeutic agents for conditions associated with oxidative stress and inflammation.[7][8]
Caption: A simplified diagram of the KEAP1-NRF2 signaling pathway and the potential point of intervention for derivatives of 2-oxy-2-phenylacetic acid.
Metabolism of Phenylacetic Acid
In a biological system, it is plausible that (R)-2-acetoxy-2-phenylacetic acid would be hydrolyzed to a derivative of phenylacetic acid. Phenylacetic acid is a known metabolite in humans, primarily derived from the gut microbial metabolism of dietary phenylalanine.[2][11] It is detoxified in the liver and kidneys through conjugation with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine.[12][13][14] This metabolic pathway is clinically significant as it provides an alternative route for nitrogen excretion in patients with urea (B33335) cycle disorders.[12][13][14]
Caption: The metabolic pathway of phenylacetic acid to phenylacetylglutamine in humans.
Safety Information
(R)-2-acetoxy-2-phenylacetic acid is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (-)-O-ACETYL-D-MANDELIC ACID | 51019-43-3 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]
- 5. (S)-(+)-O-Acetyl-L-mandelic acid | 7322-88-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. msjonline.org [msjonline.org]
- 11. Phenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. SMPDB [smpdb.ca]
- 13. PathBank [pathbank.org]
- 14. Reactome | Conjugation of phenylacetate with glutamine [reactome.org]
